molecular formula C17H11ClN2O2 B12878550 3'-Chloro-2-((8-hydroxy-5-quinolyl)imino)acetophenone CAS No. 26873-14-3

3'-Chloro-2-((8-hydroxy-5-quinolyl)imino)acetophenone

Cat. No.: B12878550
CAS No.: 26873-14-3
M. Wt: 310.7 g/mol
InChI Key: KRZCRYIUILLCGS-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-2-((8-hydroxyquinolin-5-yl)imino)ethanone is an organic compound that features a chlorophenyl group and a hydroxyquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)-2-((8-hydroxyquinolin-5-yl)imino)ethanone can be synthesized through a multi-step process involving the following key steps:

    Formation of the imine bond: The reaction between 3-chlorobenzaldehyde and 8-hydroxyquinoline in the presence of an acid catalyst forms the imine intermediate.

    Condensation reaction: The imine intermediate undergoes a condensation reaction with ethanone under controlled conditions to yield the final product.

Industrial Production Methods: Industrial production of 1-(3-Chlorophenyl)-2-((8-hydroxyquinolin-5-yl)imino)ethanone typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-2-((8-hydroxyquinolin-5-yl)imino)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(3-Chlorophenyl)-2-((8-hydroxyquinolin-5-yl)imino)ethanone has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific enzymes or receptors.

    Materials Science: Utilized in the synthesis of organic semiconductors and light-emitting materials.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-2-((8-hydroxyquinolin-5-yl)imino)eth

Properties

CAS No.

26873-14-3

Molecular Formula

C17H11ClN2O2

Molecular Weight

310.7 g/mol

IUPAC Name

1-(3-chlorophenyl)-2-(8-hydroxyquinolin-5-yl)iminoethanone

InChI

InChI=1S/C17H11ClN2O2/c18-12-4-1-3-11(9-12)16(22)10-20-14-6-7-15(21)17-13(14)5-2-8-19-17/h1-10,21H

InChI Key

KRZCRYIUILLCGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)C=NC2=C3C=CC=NC3=C(C=C2)O

Origin of Product

United States

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